N-(1,2-dihydroacenaphthylen-5-yl)-2,6-dimethoxybenzamide
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Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-2,6-dimethoxybenzamide is a chemical compound that belongs to the class of acenaphthene derivatives
Preparation Methods
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2,6-dimethoxybenzamide typically involves the reaction of 1,2-dihydroacenaphthylene with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N-(1,2-dihydroacenaphthylen-5-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)-2,6-dimethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation, depending on the specific biological context .
Comparison with Similar Compounds
N-(1,2-dihydroacenaphthylen-5-yl)-2,6-dimethoxybenzamide can be compared with other acenaphthene derivatives such as:
N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
N-(1,2-dihydroacenaphthylen-5-yl)acetamide: Another related compound with distinct functional groups, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-17-7-4-8-18(25-2)20(17)21(23)22-16-12-11-14-10-9-13-5-3-6-15(16)19(13)14/h3-8,11-12H,9-10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLRTFXQKZQZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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